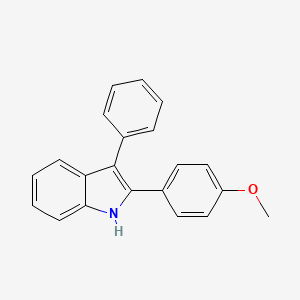
2,2-dichloro-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N-cyclohexylacetamide: is a chemical compound with the molecular formula C8H13Cl2NO . It is also known by its CAS number: 828-03-5 . The compound consists of a cyclohexyl ring attached to an acetamide group, with two chlorine atoms in the para position on the cyclohexyl ring .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 2,2-dichloro-N-cyclohexylacetamide involves the reaction of cyclohexylamine with chloroacetyl chloride. The reaction proceeds as follows:
Cyclohexylamine+Chloroacetyl chloride→this compound
Reaction Conditions::- The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at low temperatures (around 0°C to 5°C) to minimize side reactions.
Cyclohexylamine: (primary amine) acts as the nucleophile, attacking the electrophilic carbon of .
Industrial Production::
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, resulting in the replacement of chlorine with other functional groups.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield secondary amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products:: The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Limited information, but it could find use in specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains to be fully elucidated. Further research is needed to understand its interactions with biological targets and pathways.
Comparaison Avec Des Composés Similaires
While 2,2-dichloro-N-cyclohexylacetamide is unique due to its specific substitution pattern, similar compounds include 2,2-dichloro-N,N-diethylacetamide (CAS: 921-88-0) and 2,2-dichloro-N,N-dicyclohexylacetamide (CAS: Not specified) .
Remember that this information is based on available data, and further research may reveal additional insights
Propriétés
Numéro CAS |
828-03-5 |
|---|---|
Formule moléculaire |
C8H13Cl2NO |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
2,2-dichloro-N-cyclohexylacetamide |
InChI |
InChI=1S/C8H13Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,11,12) |
Clé InChI |
XAEHXXXXLOJOST-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)

![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)

![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)

